molecular formula C34H49N9O8 B1594532 Tyr-gly-gly-phe-leu-arg CAS No. 75106-70-6

Tyr-gly-gly-phe-leu-arg

Cat. No. B1594532
CAS RN: 75106-70-6
M. Wt: 711.8 g/mol
InChI Key: ILBHHEXPXBRSKB-FWEHEUNISA-N
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Description

Tyr-gly-gly-phe-leu-arg (TGGPLAR) is an amino acid derivative that has been studied for its potential use in a variety of applications. TGGPLAR is a synthetic derivative of the amino acid tyrosine, and its structure is similar to that of tyrosine. It has been studied for its potential use in the treatment of diseases, as a dietary supplement, and for its potential applications in lab experiments.

Scientific Research Applications

Peptide Recognition by a Synthetic Receptor

Specific Scientific Field

Chemistry, specifically the study of peptide recognition by synthetic receptors .

Application Summary

This research focuses on the discovery and characterization of a dipeptide sequence that binds to the synthetic receptor cucurbit[8]uril (Q8) in neutral aqueous solution with subnanomolar affinity .

Methods of Application

The thermodynamic and structural basis for the binding of Q8 to a series of four pentapeptides was characterized by isothermal titration calorimetry, NMR spectroscopy, and X-ray crystallography .

Results or Outcomes

Submicromolar binding affinity was observed for the peptides Phe-Lys-Gly-Gly-Tyr and Tyr-Leu-Gly-Gly-Gly, whereas the corresponding sequence isomers Lys-Phe-Gly-Gly-Tyr and Leu-Tyr-Gly-Gly-Gly bound to Q8 with 1000-fold and 170-fold increases in affinity, respectively .

ACE Inhibitory Peptides

Specific Scientific Field

Biomedical science, specifically the study of angiotensin I-converting enzyme (ACE) inhibitory peptides .

Application Summary

The research investigated the ACE inhibitory activity of five wheat gluten-derived peptides, demonstrating excellent inhibitory activity against ACE .

Methods of Application

Molecular docking analyses revealed that these peptides inhibited ACE by forming multiple bonds and engaging in hydrophobic interactions with residues in the active site pockets . Molecular dynamics simulations further confirmed the formation of stable complexes between the peptides and ACE .

Results or Outcomes

The binding affinity between the peptides and ACE was primarily influenced by electrostatic and van der Waals interactions, as well as nonpolar solvation energy, indicating strong binding ability .

Biaryl Cyclization in the Synthesis of Cyclic Enkephalin Analogs

Specific Scientific Field

Chemistry and Biochemistry, specifically the study of biaryl cyclization in the synthesis of cyclic enkephalin analogs .

Application Summary

This research focuses on the synthesis of 10 cyclic, biaryl analogs of enkephalin, with Tyr or Phe residues at positions 1 and 4 . The biaryl bridges formed by side chains of the two aromatic amino acid residues are of the meta–meta, meta–para, para–meta, and para–para configuration .

Methods of Application

The peptides were synthesized according to the Miyaura borylation and Suzuki coupling methodology . Their conformational properties were studied by CD and NMR .

Results or Outcomes

The peptides were found to be folded and adopt the type IV β-turn conformation . Seven of the peptides were tested in vitro for their affinity for the µ-opioid receptor .

Anti-Aging Treatments

Specific Scientific Field

Dermatology and Cosmetology, specifically the study of topical peptide treatments with effective anti-aging results .

Application Summary

This research focuses on the use of Pentapeptide-18 (Leuphasyl ®) (Sequence: Tyr-d-Ala-Gly-Phe-Leu), which mimics the natural mechanism of enkephalins .

Methods of Application

The peptide is applied topically as part of an anti-aging skincare regimen .

Results or Outcomes

The peptide demonstrates a proven efficacy for reducing fine lines and wrinkles, moisturizing the skin, and improving its overall appearance .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H49N9O8/c1-20(2)15-26(31(48)42-25(33(50)51)9-6-14-38-34(36)37)43-32(49)27(17-21-7-4-3-5-8-21)41-29(46)19-39-28(45)18-40-30(47)24(35)16-22-10-12-23(44)13-11-22/h3-5,7-8,10-13,20,24-27,44H,6,9,14-19,35H2,1-2H3,(H,39,45)(H,40,47)(H,41,46)(H,42,48)(H,43,49)(H,50,51)(H4,36,37,38)/t24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBHHEXPXBRSKB-FWEHEUNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H49N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90996605
Record name N~2~-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90996605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

711.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyr-gly-gly-phe-leu-arg

CAS RN

75106-70-6
Record name Enkephalin-leu, arg(6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075106706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90996605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DYNORPHIN A 1-6
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1PIQ8ZW62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1,080
Citations
K Kangawa, H Matsuo, M Igarashi - Biochemical and biophysical research …, 1979 - Elsevier
… method in a nano mole scale as : Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Arg-(Pro,… [Arg6]-Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu-Arg) … : Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Arg-(Pro,Gly,Tyr~,Lys~,Arg) …
Number of citations: 277 www.sciencedirect.com
F NYBERG, RM BÄLÖW, B TOMKINSON… - Protides of the Biological …, 1987 - Elsevier
In this paper, we report the degradation of enkephalins and C-terminal extensions thereof by tripeptidyl peptidase II, previously purified from human erythrocytes. The enzyme thus …
Number of citations: 7 www.sciencedirect.com
DL Kilpatrick, A Wahlstrom, HW Lahm… - Proceedings of the …, 1982 - National Acad Sciences
… ABSTRACT The tridecapeptide NH2-Tyr-Gly-Gly-Phe-LeuArg-Arg-Gln-Phe-Lys-Val-Val-Thr-… The presence of the Tyr-Gly-Gly-Phe-Leu-Arg- sequence at the amino terminus of rimorphin…
Number of citations: 123 www.pnas.org
K Kangawa, N Minamino, N Chino… - Biochemical and …, 1981 - Elsevier
… The full sequence of α-neo-endorphin has been determined to be : Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-Lys, in which the 8th residue previously reported as Arg is found to be Tyr. A …
Number of citations: 197 www.sciencedirect.com
A Goldstein, W Fischli, LI Lowney… - Proceedings of the …, 1981 - National Acad Sciences
… in small amount from a commercial porcine pituitary preparation, its amino acid sequence could be determined with certainty only through the 13th residue [Tyr-Gly-Gly-Phe-LeuArg-Arg-…
Number of citations: 626 www.pnas.org
SV Gein - Biochemistry (Moscow), 2014 - Springer
Dynorphins constitute a family of opioid peptides manifesting the highest affinity for κ-opiate receptors. Immune system cells are known to express a κ-receptor similar to that in the …
Number of citations: 22 link.springer.com
T Nakazawa, M Yamaguchi, K Nishida… - … in mass spectrometry, 2004 - Wiley Online Library
… As an example we measured the PSD spectrum of Ac-Tyr-Gly-Gly-Phe-Leu-Arg-OMe with m/… was also observed in the spectrum of Ac-Tyr-Gly-Gly-Phe-Leu-Arg-OH with m/z 754.4 (Plate …
M Benuck, MJ Berg, N Marks - Neurochemical research, 1984 - Springer
… Sequences are based on the structure of dynorphin 1-17: Tyr-Gly-Gly-Phe-Leu-Arg-ArgIle-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln. SPM containing 50-100 Ixg of protein was incubated …
Number of citations: 37 link.springer.com
SL Cruz, MI Paz-Ramos… - Opioids …, 2022 - books.google.com
This chapter describes the main groups of opioid receptor ligands based on their origin, chemical structure, and pharmacological actions. The first section describes natural, …
Number of citations: 1 books.google.com
N Minamino, K Kangawa, A Fukuda, H Matsuo… - Biochemical and …, 1980 - Elsevier
… Amino acid sequence of PH-8P was determined to be: Tyr-Gly-Gly-Phe-Leu-Arg-Arg-lle, that is identical with the … structure to be Tyr-Gly-Gly-Phe-Leu-Arg-Arg-lle, that is identical with the …
Number of citations: 143 www.sciencedirect.com

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